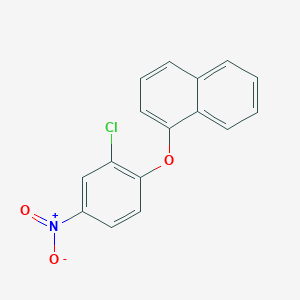

1-(2-Chloro-4-nitrophenoxy)naphthalene

Cat. No. B8781646

M. Wt: 299.71 g/mol

InChI Key: ICUAYKKPVLQPRD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04275077

Procedure details

To a solution of 144 g (1 mol) of α-naphthol in 1 liter of xylene were added 65 g (1 mol) of finely powdered 88% potassium hydroxide. The mixture thus obtained was boiled under N2 -atmosphere in an apparatus equipped with an effective water trap under constant stirring until no water was separating any more and the head temperature had risen to 137° C. Then, 500 ml of dimethylformamide were added, The solution thus obtained was boiled for a further two hours under nitrogen in the apparatus equippped with an effective water trap; then, 500 ml of solvent were distilled therefrom. The residue was allowed to cool off under nitrogen to 100° C., and 211 g (1 mol) of 3,4-dichloronitrobenzene and 1 g of copper powder were added. Then it was refluxed under nitrogen while stirring for 8 hours (approx. 140° C. bottom temperature). Afterwards it was allowed to cool off to ~50° C., approx. 30 g of kieselguhr were added, the mixture thus obtained was stirred, and the undissolved substance was removed by suction filtration and washed with xylene. The filtrate united with the wash liquid was evaporated in vacuo to dryness. The residue was dissolved in warm toluene. The obtained solution was extracted thrice with separate portions of 500 ml of 1 N sodium hydroxide solution and, subsequently, twice with separate portions of 500 ml of water. Then, the toluene phase was evaporated to dryness in vacuo (crude yield: 290 g, 96% of theory). The residue was stirred with 1.7 liter of gasoline (boiling range 80°-110° C.) at approx. 85° C. Most of the crude product dissolved; some resin remain undissolved. The solution decanted therefrom was allowed to cool off slowly. First, the product precipitated oily; however, by trituration at approx. 50° C., crystals were obtained. Then it was cooled for several hours to 5° C. and the crystalline product was removed by suction filtration.

Name

copper

Quantity

1 g

Type

catalyst

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[OH-].[K+].O.[Cl:15][C:16]1[CH:17]=[C:18]([N+:23]([O-:25])=[O:24])[CH:19]=[CH:20][C:21]=1Cl>C1(C)C(C)=CC=CC=1.[Cu]>[C:1]1([O:11][C:21]2[CH:20]=[CH:19][C:18]([N+:23]([O-:25])=[O:24])=[CH:17][C:16]=2[Cl:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

144 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC2=CC=CC=C12)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

211 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C=CC1Cl)[N+](=O)[O-]

|

|

Name

|

copper

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring for 8 hours (approx. 140° C. bottom temperature)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture thus obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with an effective water trap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separating any more and the head temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had risen to 137° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then, 500 ml of dimethylformamide were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution thus obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equippped with an effective water trap

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

then, 500 ml of solvent were distilled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then it was refluxed under nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool off to ~50° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

approx. 30 g of kieselguhr were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture thus obtained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the undissolved substance was removed by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with xylene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was evaporated in vacuo to dryness

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue was dissolved in warm toluene

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The obtained solution was extracted thrice with separate portions of 500 ml of 1 N sodium hydroxide solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then, the toluene phase was evaporated to dryness in vacuo (crude yield: 290 g, 96% of theory)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The residue was stirred with 1.7 liter of gasoline (boiling range 80°-110° C.) at approx. 85° C

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Most of the crude product dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution decanted

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool off slowly

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

First, the product precipitated oily

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

however, by trituration at approx. 50° C., crystals were obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then it was cooled for several hours to 5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crystalline product was removed by suction filtration

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=CC2=CC=CC=C12)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |